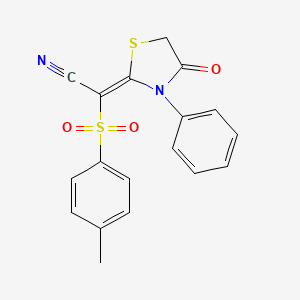

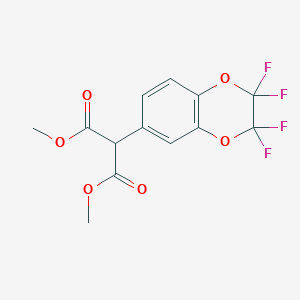

![molecular formula C8H4ClF13O B6313935 [Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97% CAS No. 1274892-24-8](/img/structure/B6313935.png)

[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perfluoro-(1,1,2-trimethylpropyl)-1-chloroethyl ether (also known as 1,1,2-trimethylpropyl-1-chloroethyl ether, or TMCECE) is a fluorinated ether compound with a wide range of scientific research applications. It is a colorless, odorless, and non-flammable liquid that is highly soluble in many organic solvents and has a low vapor pressure. TMCECE is a versatile compound that is used in a variety of applications such as organic synthesis, chromatography, and drug delivery. It is also used as a reagent in the synthesis of other compounds.

Scientific Research Applications

TMCECE has a wide range of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a solvent for chromatographic separations, as a catalyst in organic reactions, and as a surfactant in emulsion polymerization. In addition, TMCECE has been used in drug delivery systems, as a medium for cell culture, and as a surfactant in the production of nanoparticles.

Mechanism of Action

TMCECE is a non-ionic surfactant that reduces the surface tension of liquids. It is also an effective solubilizer of organic compounds, which allows for the solubilization of hydrophobic molecules in aqueous media. In addition, TMCECE has a low viscosity and can be used to reduce the viscosity of solutions.

Biochemical and Physiological Effects

TMCECE has been studied for its effects on biochemical and physiological processes. Studies have shown that TMCECE can be used to enhance the solubility of lipophilic compounds, which can improve the absorption and bioavailability of drugs. It has also been shown to be an effective surfactant for emulsion polymerization, which can be used to produce nanoparticles with improved properties.

Advantages and Limitations for Lab Experiments

The main advantages of using TMCECE in laboratory experiments are its high solubility in organic solvents, low vapor pressure, and low viscosity. It is also non-flammable and has a high purity of 97%. However, it is important to note that TMCECE is a volatile compound and should be handled with caution. In addition, it should be stored in a cool, dry place away from direct sunlight.

Future Directions

There are a number of potential future applications for TMCECE. It could be used to improve the solubility of lipophilic compounds, which could lead to the development of more effective drugs. It could also be used to produce nanoparticles with improved properties, which could be used in a variety of applications. Additionally, it could be used as a surfactant in emulsion polymerization, which could lead to the development of new materials. Finally, it could be used to improve the solubility of hydrophobic molecules in aqueous media, which could lead to the development of new catalysts and reagents.

Synthesis Methods

TMCECE is synthesized by the reaction of 1,1,2-trimethylpropyl chloride and 1-chloroethyl ether in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted at a temperature of 100–120°C and is typically complete within 1–3 hours. The reaction mixture is then cooled and the TMCECE is isolated by distillation. The purity of the compound is typically 97% or higher.

properties

IUPAC Name |

2-(1-chloroethoxy)-1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF13O/c1-2(9)23-4(7(17,18)19,8(20,21)22)3(10,5(11,12)13)6(14,15)16/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUEYCUQUFLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF13O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)

![4-Amino-3-mercapto-5-(2-chlorophenyl)-[1,2,3]-triazole; 98%](/img/structure/B6313892.png)

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)

![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)

![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)

![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)